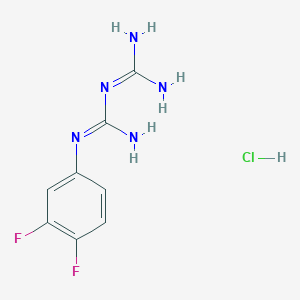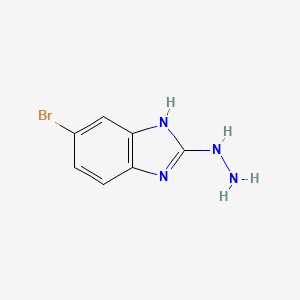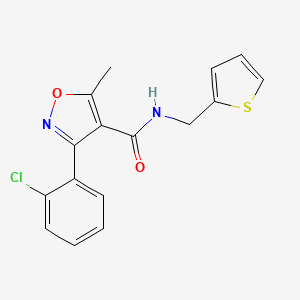![molecular formula C16H14N2O B3037751 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 5810-66-2](/img/structure/B3037751.png)
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Descripción general
Descripción
“9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one” is a compound that has been identified as an inhibitor of A and B strains of Respiratory Syncytial Virus (RSV), targeting the fusion glycoprotein .
Synthesis Analysis
The synthesis of this compound involves systematic exploration of the phenyl (R1) and benzoyl (R2) groups. Furthermore, the introduction of a nitrogen at the 8-position of the tricyclic core resulted in active analogues with improved properties .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tricyclic core with a nitrogen at the 8-position . The phenyl (R1) and benzoyl (R2) groups are key components of the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the systematic exploration of the phenyl (R1) and benzoyl (R2) groups, and the introduction of a nitrogen at the 8-position of the tricyclic core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include aqueous solubility, protein binding, and logD . It also has excellent rat pharmacokinetics, with a rat oral bioavailability of 89% for compound 17 .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
The compound has been involved in the stereoselective synthesis of chiral derivatives, showcasing its utility in producing optically active compounds. For instance, Katritzky et al. (2002) demonstrated the preparation of chiral 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones with high yields and stereoselectivities, highlighting the compound's potential in asymmetric synthesis (Katritzky, He, & Verma, 2002).
Molecular Structure and Conformation
The molecular structure and conformation of related compounds have been a subject of research. Rodier et al. (1993) studied the structure of a similar compound, providing insights into its conformational properties and intermolecular interactions (Rodier et al., 1993).
Photophysical Properties
The photophysical properties of isoindole fused imidazole derivatives have been investigated. Ray et al. (2014) explored the photophysical study of a pharmaceutically important isoindole fused imidazole derivative, indicating potential applications in materials science and pharmaceuticals (Ray, Pramanik, & Guchhait, 2014).
Organic Synthesis and Catalysis
The compound has been used in organic synthesis, particularly in reactions involving copper-catalyzed intramolecular couplings. Huang et al. (2013) reported a method to access 5H-imidazo[2,1-a]isoindole heterofused compounds using copper(I)-catalyzed intramolecular coupling, demonstrating its utility in synthetic organic chemistry (Huang et al., 2013).
Antibacterial Applications
The compound and its derivatives have been evaluated for antibacterial properties. Narsimha et al. (2017) developed an efficient protocol for the synthesis of fused imidazo[2,1-a]isoindol-5-ones, which exhibited significant antibacterial activity (Narsimha, Battula, & Vasudeva Reddy, 2017).
Fluorescence Studies
Investigations into the fluorescence properties of related compounds have been conducted. Tamuly et al. (2006) examined the fluorescence quenching and enhancement in some nitrogen-containing fluorophores, suggesting potential applications in fluorescence-based technologies (Tamuly et al., 2006).
Electroluminescent Materials
The compound's derivatives have been applied in the development of electroluminescent materials for organic light-emitting diodes (OLEDs). Susarova et al. (2014) reported the use of fluorescent emitters based on a related core for constructing highly efficient OLEDs with strong green exciplex emission (Susarova, Peregudov, Peregudova, & Troshin, 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is the fusion glycoprotein of A and B strains of the Respiratory Syncytial Virus (RSV) .
Mode of Action
The compound acts as an inhibitor of the fusion glycoprotein of RSV .
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion of the viral envelope with the host cell membrane. By inhibiting the fusion glycoprotein, the compound prevents the virus from entering the host cell, thereby stopping the infection .
Pharmacokinetics
A study suggests that certain heterocyclic amides confer potent rsv a&b activity and a good balance of physicochemical and pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of RSV infection. By preventing the virus from entering host cells, the compound stops the spread of the virus within the host .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of respiratory syncytial virus (RSV). It targets the fusion glycoprotein of the virus, preventing the virus from entering host cells . The compound interacts with enzymes and proteins involved in viral replication, thereby inhibiting the virus’s ability to propagate. The nature of these interactions is primarily inhibitory, as the compound binds to specific sites on the viral proteins, blocking their function.
Cellular Effects
The effects of this compound on various cell types are profound. In infected cells, the compound disrupts the normal viral life cycle, leading to a reduction in viral load. This disruption affects cell signaling pathways, particularly those involved in immune responses. The compound has been shown to influence gene expression by downregulating genes associated with viral replication and upregulating those involved in antiviral defense mechanisms . Additionally, it impacts cellular metabolism by altering the energy balance within infected cells, making it less favorable for viral replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with viral proteins. The compound binds to the fusion glycoprotein of RSV, inhibiting its ability to mediate the fusion of the viral envelope with the host cell membrane . This inhibition prevents the virus from entering the host cell, effectively halting the infection process. Additionally, the compound may inhibit or activate other enzymes involved in viral replication, further contributing to its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under certain conditions, such as exposure to extreme pH or temperature. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of sustained antiviral activity and modulation of immune responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage. Threshold effects have been noted, where a minimum effective dose is required to achieve antiviral activity, and exceeding this dose can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble forms for excretion. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with viral proteins and enzymes involved in viral replication . Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell, enhancing its antiviral activity.
Propiedades
IUPAC Name |
9b-phenyl-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-15-13-8-4-5-9-14(13)16(17-10-11-18(15)16)12-6-2-1-3-7-12/h1-9,17H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLDVWNAVAZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182274 | |
| Record name | 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5810-66-2 | |
| Record name | 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



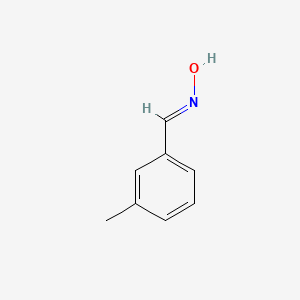
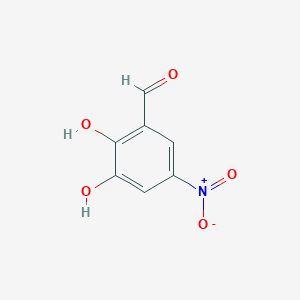


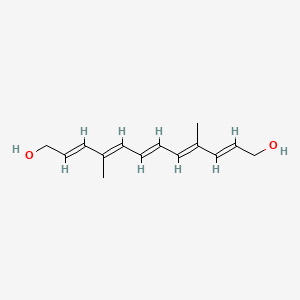
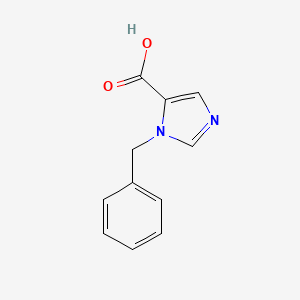
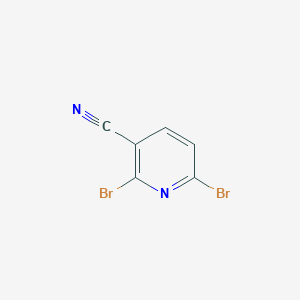


![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)
